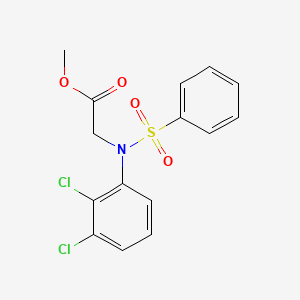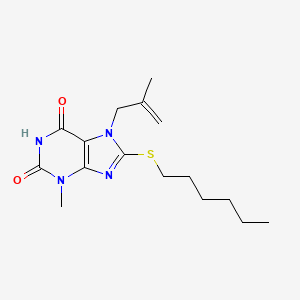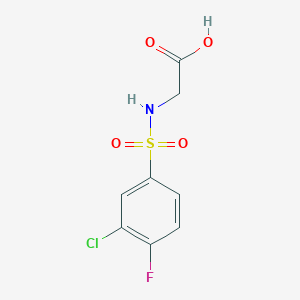
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is an organic compound that has captured the interest of many researchers. The complex structure of this compound promises unique chemical properties, making it a valuable substance in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the 3,4-dihydroquinoline intermediate. This is often achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone under acidic conditions. The subsequent formation of the dihydroquinoline ring structure is followed by alkylation to introduce the 1-(2-oxoethyl) side chain. Finally, the reaction with 4-ethylpiperazine-2,3-dione completes the synthesis.
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using batch or continuous flow processes, leveraging catalysts and optimized reaction conditions to enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, ensuring the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound to study its properties or enhance its efficacy in applications.
Common Reagents and Conditions: Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might employ sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Major Products Formed: The primary products of these reactions include derivatives that retain the core structure but exhibit different functional groups, enhancing the compound's versatility and application potential.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore novel chemical reactions and pathways.
Biology: In biology, its unique structure makes it a potential candidate for studying enzyme interactions and cellular processes, particularly in pharmacological research.
Medicine: In the medical field, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione has shown promise as a lead compound in drug development. Its potential therapeutic effects are being investigated for treating various conditions.
Industry: Industrially, the compound is used in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes or receptors, altering their activity and triggering downstream effects in biological pathways. The quinoline ring and piperazine-2,3-dione moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione stands out due to its unique combination of functional groups. This results in distinctive chemical reactivity and biological activity, setting it apart from its peers.
Similar Compounds:1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperazine-2,3-dione
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-ethyl)piperazine-2,3-dione
1-(2-(quinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
This detailed examination of this compound highlights its multifaceted nature and potential across various fields. What caught your eye about this compound?
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJKQILFNGZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)


![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)
